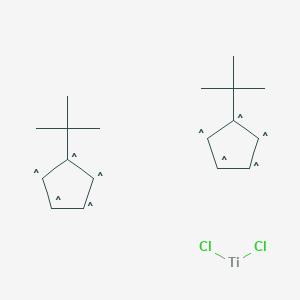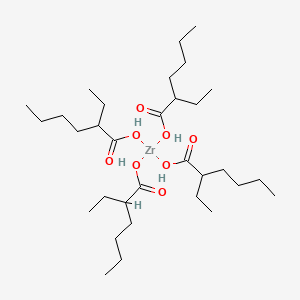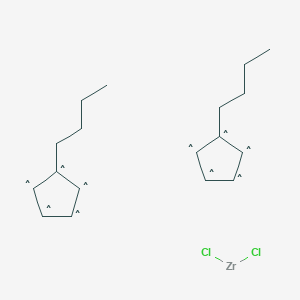
L-Asparagine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-d8 is a deuterated form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The “d8” designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein structures due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-d8 typically involves the incorporation of deuterium into the L-Asparagine molecule. This can be achieved through various methods, including:
Chemical Synthesis: This method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium in the L-Asparagine molecule.
Enzymatic Synthesis: Enzymes that catalyze the incorporation of deuterium into specific positions of the L-Asparagine molecule can be used. This method is often more selective and can produce higher yields of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine-d8 can undergo various chemical reactions, including:
Oxidation: The amino group of this compound can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated derivatives of L-Asparagine, such as deuterated oxo compounds, alcohols, and substituted amino acids.
Aplicaciones Científicas De Investigación
L-Asparagine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein structures and functions by providing insights into the role of specific amino acids in protein folding and stability.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Employed in the production of stable isotope-labeled compounds for use in various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of L-Asparagine-d8 involves its incorporation into proteins and metabolic pathways in place of L-Asparagine. The presence of deuterium can alter the rate of enzymatic reactions and the stability of the resulting proteins. This can provide valuable information about the role of L-Asparagine in various biological processes and help in the development of new therapeutic strategies.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine-13C4,15N2,d8: A compound where L-Asparagine is labeled with both carbon-13 and nitrogen-15 isotopes in addition to deuterium.
L-Asparagine-13C4,d8: A compound where L-Asparagine is labeled with carbon-13 and deuterium.
Uniqueness
L-Asparagine-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool for studying metabolic pathways and protein structures.
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterioamino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD5 |
Clave InChI |
DCXYFEDJOCDNAF-OSRDDZQHSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)N([2H])[2H])N([2H])[2H] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


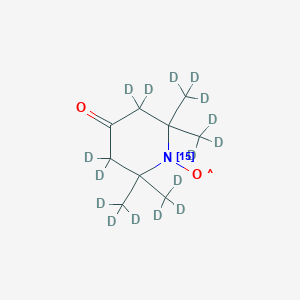
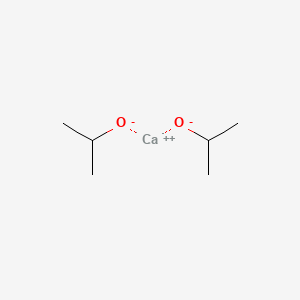
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)

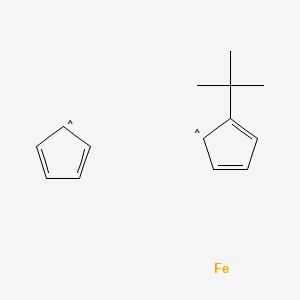


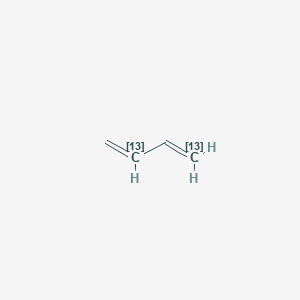


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
